![molecular formula C14H16N2O2S B1224998 6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1224998.png)
6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one is an aromatic ether.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have garnered attention for their wide range of pharmacological activities. These compounds are known for their versatility in drug development, offering potential as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic agents. The structure-activity relationship (SAR) of pyrimidine structures in active drugs and drug candidates suggests a promising scaffold for the development of new biologically active compounds, guiding further drug discovery and design efforts (Chiriapkin, 2022).
Applications in Synthesis of Heterocycles
The reactivity and utility of pyrimidine derivatives as building blocks for synthesizing a wide range of heterocyclic compounds have been extensively studied. These applications include the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, demonstrating the importance of pyrimidine derivatives in organic synthesis. This versatility underscores their role in the development of novel compounds with potential applications in pharmaceuticals and materials science (Gomaa et al., 2020).
Anti-inflammatory Activities
Research developments have highlighted the anti-inflammatory activities of pyrimidine derivatives, attributing their effects to the inhibition of various inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB. This has positioned pyrimidines as key molecules in the development of new anti-inflammatory agents, with detailed SAR analysis providing insights into designing compounds with enhanced activities and reduced toxicity (Rashid et al., 2021).
Propiedades
Nombre del producto |
6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-3-4-6-12(9)18-8-7-11-10(2)15-14(19)16-13(11)17/h3-6H,7-8H2,1-2H3,(H2,15,16,17,19) |
Clave InChI |
UNHSRUZIDVVZJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCC2=C(NC(=S)NC2=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



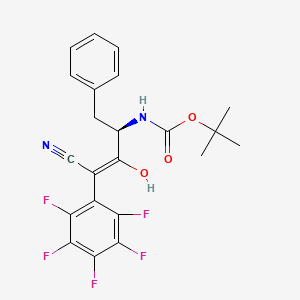
![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)
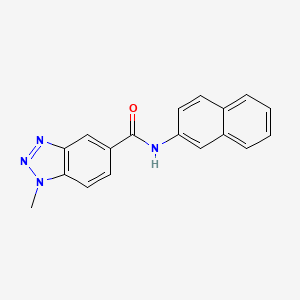
![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)
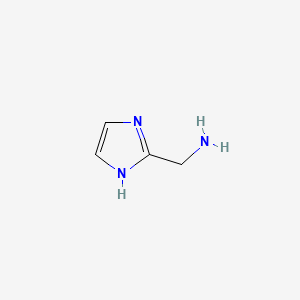
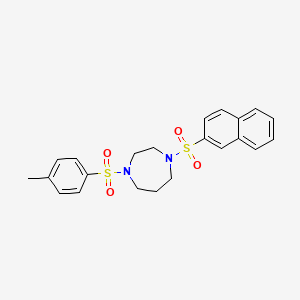
![4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)
![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)
![1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
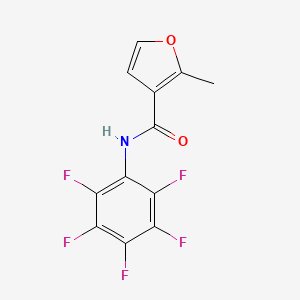
![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)
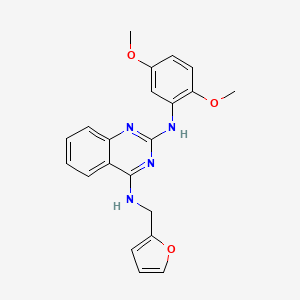
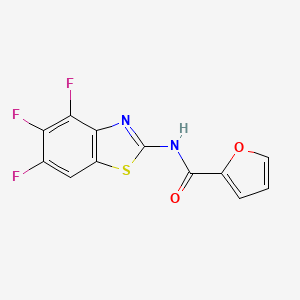
![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)